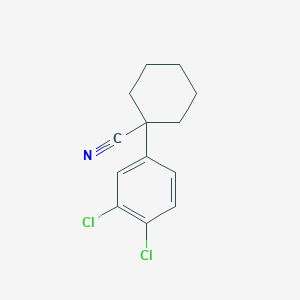

1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related cyclohexane derivatives often involves complex reactions that include cyclization and substitution processes. For example, Zhao et al. (2009) described the synthesis of a compound by cyclizing methyl O-(2,4-dichlorophenyl-acetyl)-1-hydroxycyclohexane-carboxylate, which provides insights into the methodologies that could be applied to synthesize 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile【Zhao et al., 2009】(https://consensus.app/papers/synthesis-crystal-structure-3(24dichlorophenyl)-zhao/21c250efec73566098edf11c93a0adb2/?utm_source=chatgpt).

Molecular Structure Analysis

The crystal structure of cyclohexane derivatives reveals significant details about their molecular conformation. For instance, the study by Zhao et al. (2009) on a related compound shows that the cyclohexene unit exhibits a quasi-chair conformation, which might be similar to the molecular structure of 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile, indicating the potential stability and conformational preferences of this compound【Zhao et al., 2009】(https://consensus.app/papers/synthesis-crystal-structure-3(24dichlorophenyl)-zhao/21c250efec73566098edf11c93a0adb2/?utm_source=chatgpt).

Chemical Reactions and Properties

Chemical reactions involving cyclohexane derivatives can be complex and diverse. For example, the work by Dolaz et al. (2009) on N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes highlights the variety of chemical behaviors and the formation of complexes, suggesting that 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile may also undergo interesting reactions and form unique structures【Dolaz et al., 2009】(https://consensus.app/papers/synthesis-characterization-studies-dolaz/62b9a2e644e45901be8f4004ee0b4de1/?utm_source=chatgpt).

科学的研究の応用

Reactive Crystals and Hydrocarbons

1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile plays a role in the solid-state photodimerization of 3,4-dichlorocinnamic acid (3,4-DCCA). Research has shown that when 3,4-DCCA crystals are dispersed in hydrocarbons and irradiated, a form of t-3, t-4-bis-(3,4-dichlorophenyl)-cyclobutane-r-1, c-2-dicarboxylic acid (β-truxinic acid type dimer) is created, incorporating hydrocarbons like pentane, cyclohexane, and benzene. This process impacts reaction rates and the crystallinity of the dimer, shedding light on potential mechanisms for incorporating hydrocarbons into crystalline structures (Nakanishi et al., 1979).

Green Chemistry in Industrial Application

Another application is found in the development of new, environmentally friendly methods for synthesizing cyclohexanecarbonitrile. A study presented multi-step, one-pot processes for producing high-yield cyclohexanecarbonitrile from cyclohexanone, emphasizing the use of methanol as a uniform solvent and highlighting the eco-friendliness of the process through the use of recyclable materials and minimal by-products (Šimbera et al., 2014).

Nanotechnology and Energy Storage

In nanotechnology, 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile is used as a precursor for synthesizing nitrogen-doped carbon nanotubes on graphene substrates. This microwave synthesis technique results in mesoporous, hierarchical nanostructures that exhibit high capacity when used as anodes in lithium-ion batteries, suggesting their potential in improving energy storage technologies (Sridhar et al., 2015).

Photocatalytic Applications

Photocatalysis is another area where this compound finds application. In particular, the photocatalytic oxidation of alkanes using dioxygen under visible light with copper(II) and iron(III) chlorides as catalysts is a notable study. This process efficiently produces alcohols, ketones, and alkyl hydroperoxides from alkanes like cyclohexane, demonstrating a potential application in chemical synthesis and environmental remediation (Takaki et al., 2004).

特性

IUPAC Name |

1-(3,4-dichlorophenyl)cyclohexane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N/c14-11-5-4-10(8-12(11)15)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQZVJXAKWBZEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B64072.png)

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64086.png)

![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)

![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B64102.png)